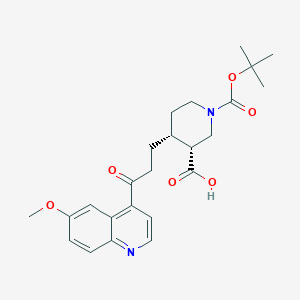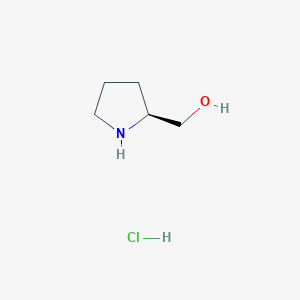
2-(4-Propylphenoxy)pyridine-3-carboxylic acid
説明
2-(4-Propylphenoxy)pyridine-3-carboxylic acid, also known as 4-propyl-2-pyridinecarboxylic acid, is an organic compound from the pyridinecarboxylic acid family. It is a colorless, volatile liquid with a molecular weight of 195.24 g/mol. This compound has been studied for its potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
Cocrystallization in Material Engineering
This compound has been utilized in the cocrystallization process with squaric acid to form novel complexes . These complexes exhibit interesting structural characteristics, such as a salt-cocrystal continuum, which could be significant in the development of new materials with unique properties like enhanced thermal stability and potential fungistatic activity .
Catalyst in Organic Synthesis
In the realm of organic synthesis, pyridine carboxylic acids, to which our compound is related, have been employed as effective catalysts for multi-component reactions . This suggests that 2-(4-Propylphenoxy)pyridine-3-carboxylic acid could potentially catalyze similar reactions, leading to the rapid synthesis of complex organic molecules with high yields.
Agricultural Applications
While specific data on the use of this compound in agriculture is not readily available, related pyridinecarboxylic acids have been explored for their potential in this field . It’s plausible that 2-(4-Propylphenoxy)pyridine-3-carboxylic acid could serve as a precursor or an active agent in agricultural chemicals, contributing to plant growth or protection.
Industrial Chemical Processes
The structural similarity of our compound to other pyridinecarboxylic acids suggests its potential utility in various industrial chemical processes . These could include roles as intermediates in the synthesis of more complex chemicals or as stabilizing agents in different formulations.
Environmental Remediation
Organoboron compounds, which are structurally related to our compound, have been used in Suzuki–Miyaura coupling reactions . These reactions are notable for their mild conditions and environmentally benign nature. Therefore, 2-(4-Propylphenoxy)pyridine-3-carboxylic acid could find applications in environmental remediation processes, aiding in the breakdown or synthesis of environmentally friendly compounds.
Biochemical Research
In biochemical research, pyridinecarboxylic acids have been used as scaffolds due to their significant clinical diversity . This indicates that 2-(4-Propylphenoxy)pyridine-3-carboxylic acid could be valuable in the design of bioactive molecules or as a component in biosensors to immobilize antibodies for stable biosensing applications .
特性
IUPAC Name |
2-(4-propylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-4-11-6-8-12(9-7-11)19-14-13(15(17)18)5-3-10-16-14/h3,5-10H,2,4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQXGFHFZQUMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253980 | |
| Record name | 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenoxy)nicotinic acid | |
CAS RN |
1160264-59-4 | |
| Record name | 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1393774.png)






![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)



